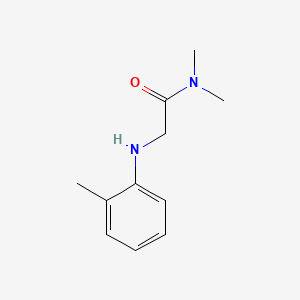

N,N-dimethyl-2-(2-methylanilino)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

104097-07-6 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N,N-dimethyl-2-(2-methylanilino)acetamide |

InChI |

InChI=1S/C11H16N2O/c1-9-6-4-5-7-10(9)12-8-11(14)13(2)3/h4-7,12H,8H2,1-3H3 |

InChI Key |

RNWDOZDAWCBFFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC(=O)N(C)C |

Origin of Product |

United States |

Contextualization Within N Substituted Amide Chemistry

N-substituted amides are a fundamental class of organic compounds characterized by the replacement of one or both hydrogen atoms on the nitrogen of a primary amide with other organic groups. fiveable.me These compounds possess the general structure R-C(=O)-NR′R″, where R, R', and R″ can be hydrogen or organic substituents. wikipedia.org The amide bond is a cornerstone of chemistry and biology, most famously forming the peptide bonds that link amino acids into proteins. wikipedia.orgnih.gov

N,N-dimethyl-2-(2-methylanilino)acetamide is a tertiary amide, distinguished by three organic substituents attached to its two nitrogen atoms. Its structure features an acetamide (B32628) core with two methyl groups on one nitrogen and a 2-methylanilino group on the other. This specific arrangement influences its chemical properties, such as solubility, reactivity, and its ability to participate in hydrogen bonding. fiveable.me

The synthesis of N-substituted amides is a mature yet evolving field in organic chemistry. pulsus.com Traditional methods often involve the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. pulsus.comresearchgate.net More contemporary approaches focus on direct amidation of carboxylic acids using coupling agents or catalytic methods that offer greater efficiency and sustainability. dntb.gov.uamdpi.com Given its structure, the synthesis of this compound would likely proceed through the reaction of a 2-methylaniline derivative with a suitably activated N,N-dimethylacetamide precursor.

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research

Detailed research findings and biological activity data for N,N-dimethyl-2-(2-methylanilino)acetamide are not widely available in public scientific databases. However, the structural motifs contained within the molecule are of significant interest in medicinal chemistry. The N,N-dimethylacetamide moiety is a common feature in pharmaceuticals, often used to modulate solubility and pharmacokinetic properties. actylis.com

The 2-methylaniline (or o-toluidine) fragment is also present in various biologically active compounds. The analysis of its structure allows for the prediction of certain physicochemical properties that are critical in drug design and development.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| LogP (Octanol-Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 32.34 Ų |

Note: These properties are computationally predicted and have not been experimentally verified in published literature.

While specific research on this compound is limited, the broader class of acetamide (B32628) derivatives has been investigated for various biological activities, including potential anti-inflammatory and antioxidant effects. researchgate.net The presence of both an aromatic amine and a tertiary amide suggests that this molecule could serve as a scaffold or intermediate in the synthesis of more complex chemical probes or drug candidates. fiveable.mefigshare.com

Overview of Research Trajectories for Amide Derivatives

Precursor Synthesis and Derivatization Approaches

The assembly of the target molecule relies heavily on the strategic synthesis of key precursors. The two main fragments that are combined are the 2-methylaniline (o-toluidine) moiety and the N,N-dimethylacetamide group.

A fundamental approach to synthesizing the core structure involves the N-alkylation of 2-methylaniline. This is typically achieved by reacting 2-methylaniline with an activated acetic acid derivative, most commonly a 2-haloacetamide. The reaction of 2-methylaniline with 2-chloro-N,N-dimethylacetamide is a direct and widely used method.

In this nucleophilic substitution reaction, the nitrogen atom of the 2-methylaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom and displacing the chloride ion. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed, driving the reaction to completion. The ease of replacement of the chlorine atom in N-aryl 2-chloroacetamides makes them versatile intermediates for synthesizing various heterocyclic systems. researchgate.net

Another strategy involves the initial synthesis of a more general anilino-acetamide scaffold, such as 2-(2-methylanilino)acetamide, which can then be methylated. However, the direct route using N,N-dimethyl-2-chloroacetamide is generally more efficient. The reactivity of the N-H group and the easily replaceable chlorine atom are key to the utility of these chloroacetamide derivatives in synthesis. researchgate.net

While the direct combination of 2-methylaniline and N,N-dimethyl-2-chloroacetamide is common, alternative strategies involving N-alkylation of a pre-formed amide can also be considered. For instance, one could theoretically synthesize 2-(2-methylanilino)acetamide first and then perform a double methylation on the primary amide nitrogen.

However, selective N,N-dimethylation of a primary amide in the presence of a secondary amine (the anilino nitrogen) can be challenging and may lead to a mixture of products. A more controlled approach involves the synthesis of the N,N-dimethylacetamide precursor itself. N,N-dimethylacetamide (DMAC) is typically manufactured by reacting acetic acid with dimethylamine. chemicalbook.com This precursor can then be halogenated to form N,N-dimethyl-2-chloroacetamide, the key reagent for the subsequent reaction with 2-methylaniline.

General methods for the N-methylation of amino acids and their derivatives often utilize reagents like methyl iodide with a base such as sodium hydride. monash.edu These established techniques could be adapted, although they may be less direct for this specific target molecule compared to the convergent synthesis described above.

Reaction Pathways and Mechanistic Considerations

The formation of the central amide bond and the C-N bond between the aniline (B41778) and the acetyl group are the critical steps in the synthesis of N,N-dimethyl-2-(2-methylanilino)acetamide.

The key reaction in the most common synthetic route is the nucleophilic substitution of 2-chloro-N,N-dimethylacetamide with 2-methylaniline. This reaction falls under the broad class of amidation reactions, specifically N-arylation of an alpha-halo amide. The mechanism involves the lone pair of electrons on the aniline nitrogen attacking the carbon atom bonded to the chlorine. A transition state is formed, followed by the departure of the chloride leaving group.

Modern synthetic chemistry has seen the development of oxidative amidation methods, which can offer more direct routes to amides by avoiding the pre-functionalization of starting materials. These reactions often involve the activation of C-H bonds. While not a standard method for a molecule like this compound, it represents a potential alternative pathway.

For example, transition-metal-free strategies have been developed for the synthesis of N-aryl amides from aryltriazenes and acetonitrile (B52724), where acetonitrile acts as the nitrogen donor. arabjchem.org Another approach involves the amidation of arylamines using N,N-dimethylacetamide (DMAc) as a reactant, often catalyzed by copper or palladium salts. nih.gov These methods, while innovative, would need to be specifically adapted and optimized for the synthesis of this particular substituted acetamide (B32628).

The synthesis of N-acylamino acids and their derivatives, a class of compounds to which this compound belongs, has been significantly advanced by the use of catalytic systems. researchgate.net These systems often employ transition metals to facilitate the formation of the crucial C-N bond.

Copper-catalyzed N-arylation of amides, an extension of the Ullmann condensation, is a relevant catalytic approach. chemrxiv.org This method can be used to form the bond between an aryl halide and an amide. In the context of the target molecule, this could involve the reaction of 2-bromotoluene (B146081) or 2-iodotoluene (B57078) with N,N-dimethyl-2-aminoacetamide, although the reactivity of the primary amine would need to be managed.

Enzymatic synthesis is also an emerging green alternative for producing N-acylamino acids, often utilizing enzymes like lipases or aminoacylases. researchgate.net While these biocatalytic methods are promising, their application to the synthesis of highly substituted, non-natural derivatives like this compound is still an area of active research.

Table of Reaction Conditions for Amidation

| Entry | Amine | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Arylamines | N,N-Dimethylacetamide | CuCl₂ | - | 80-150 | High | nih.gov |

| 2 | Aliphatic/Aromatic Amines | N,N-Dimethylacetamide | [Ni(quin)₂] / Imidazole | - | - | Good | organic-chemistry.org |

| 3 | Primary Amides | - | Hydroxylamine hydrochloride | Toluene | 105 | Good-Excellent | sci-hub.se |

| 4 | Carboxylic Acids | Amines | ZrCl₄ / 4 Å MS | - | 70 | Moderate-Excellent | sci-hub.se |

Optimization of Synthetic Parameters

The optimization of synthetic parameters is a critical step in the development of an efficient and scalable process for the synthesis of this compound. Key parameters that are often subject to optimization include reaction temperature, concentration of reactants, choice of solvent and base, and reaction time.

Several protocols can be implemented to enhance the yield of this compound. These protocols are designed to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.

One key aspect of yield enhancement is the careful selection of the base. The basicity of the chosen amine or carbonate salt can significantly influence the reaction rate. A base that is too weak may result in a sluggish reaction, while an overly strong base could lead to undesired side reactions.

The choice of solvent is also paramount. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often employed as they can effectively dissolve the reactants and facilitate the nucleophilic substitution. semanticscholar.org The effect of the solvent on the reaction yield is a critical parameter to investigate during optimization studies. semanticscholar.org

Furthermore, the reaction temperature and duration are interdependent parameters that need to be carefully controlled. An increase in temperature can accelerate the reaction rate but may also promote the formation of impurities. Therefore, an optimal temperature profile that balances reaction speed and selectivity is desirable. Studies on similar N-chloroacetylation reactions have explored the use of ultrasonic devices to reduce reaction times and improve yields. semanticscholar.org

The following interactive data table illustrates a hypothetical optimization of reaction conditions based on common practices for similar N-alkylation reactions.

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Acetonitrile | Dichloromethane | Toluene |

| Base | Triethylamine | Potassium Carbonate | Sodium Bicarbonate |

| Temperature (°C) | 25 | 50 | 80 |

| Reaction Time (h) | 24 | 12 | 6 |

| Yield (%) | 75 | 85 | 82 |

The management of the purity profile of this compound is essential, particularly in multi-step syntheses where impurities can be carried over from previous steps. A robust purity management strategy involves the careful control of starting material quality, in-process controls, and effective final product purification.

The purity of the starting materials, 2-methylaniline and 2-chloro-N,N-dimethylacetamide, is a critical determinant of the final product's purity. The synthesis of 2-chloro-N,N-dimethylacetamide itself can be optimized to yield a high-purity product, for instance, through controlled reaction conditions and purification by distillation. google.com

In-process controls, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can be used to monitor the progress of the reaction and the formation of any significant impurities. This allows for timely adjustments to the reaction conditions to minimize impurity formation.

For the purification of the final product, various techniques can be employed. Recrystallization is a common method for purifying solid compounds. The choice of solvent for recrystallization is crucial and is typically determined through solubility studies. Column chromatography can also be utilized for the removal of closely related impurities.

A critical aspect of purity profile management is the development of analytical methods to quantify potential impurities. For instance, a reverse-phase HPLC (RP-HPLC) method can be developed and validated to detect and quantify process-related impurities and degradation products. researchgate.net The development of such methods is crucial for ensuring the quality and consistency of the final product. researchgate.net

The following interactive data table outlines a hypothetical impurity profile and the corresponding analytical method used for its monitoring.

| Impurity | Source | Analytical Method | Acceptance Criteria |

| Unreacted 2-methylaniline | Starting Material | RP-HPLC | ≤ 0.1% |

| Unreacted 2-chloro-N,N-dimethylacetamide | Starting Material | RP-HPLC | ≤ 0.1% |

| Dimer of 2-methylaniline | Side Reaction | RP-HPLC | ≤ 0.2% |

| Unidentified Impurities | - | RP-HPLC | Each ≤ 0.1%, Total ≤ 0.5% |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a profound insight into the molecular vibrations of this compound, allowing for the identification of its functional groups and the characterization of its bonding framework.

Infrared (IR) Spectroscopic Signatures

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent atoms. A key feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the tertiary amide group. This band is typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the molecular environment and any potential intermolecular interactions.

The aromatic C-H stretching vibrations of the 2-methylanilino group are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the N,N-dimethyl and the methylene (B1212753) groups are typically found just below 3000 cm⁻¹. Furthermore, the C-N stretching vibrations of the amide and the aniline moieties contribute to the fingerprint region of the spectrum, generally appearing between 1200 cm⁻¹ and 1400 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern of the benzene (B151609) ring.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch (Amide I) | 1680-1630 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-N Stretch | 1400-1200 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be expected to show the characteristic vibrational modes. The symmetric stretching of the aromatic ring, which is often weak in the IR spectrum, can give a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. The C=O stretching vibration is also observable in the Raman spectrum, although its intensity can vary. The aliphatic C-H stretching and bending modes will also be present, providing a comprehensive vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectral Elucidation

The ¹H NMR spectrum of this compound would display a set of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 2-methylanilino group would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their multiplicity and coupling constants providing information about their relative positions on the aromatic ring.

The methyl protons of the 2-methyl group on the aniline ring would give rise to a singlet at around 2.2-2.5 ppm. The two N-methyl groups of the dimethylacetamide moiety may appear as two distinct singlets due to restricted rotation around the amide C-N bond, a common phenomenon in amides. These signals are expected in the range of 2.8-3.2 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group and the aniline nitrogen would likely appear as a singlet in the range of 3.5-4.5 ppm. The integration of these signals would correspond to the number of protons in each group.

Table 2: Predicted Proton (¹H) NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5-7.5 | Multiplet | 4H |

| Methylene Protons (-CH₂-) | 3.5-4.5 | Singlet | 2H |

| N-Methyl Protons (-N(CH₃)₂) | 2.8-3.2 | Singlet(s) | 6H |

| Aromatic Methyl Protons (-CH₃) | 2.2-2.5 | Singlet | 3H |

Carbon (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The aromatic carbons of the 2-methylanilino group will resonate in the region of 110-150 ppm. The specific chemical shifts of these carbons will depend on their position and the electronic effects of the substituents.

The carbons of the N-methyl groups are expected to appear in the range of 35-40 ppm. The methylene carbon should be found around 50-60 ppm, and the methyl carbon on the aromatic ring will likely resonate at approximately 15-20 ppm.

Table 3: Predicted Carbon (¹³C) NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 170-175 |

| Aromatic Carbons | 110-150 |

| Methylene Carbon (-CH₂-) | 50-60 |

| N-Methyl Carbons (-N(CH₃)₂) | 35-40 |

| Aromatic Methyl Carbon (-CH₃) | 15-20 |

Two-Dimensional NMR Correlation Studies

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show correlations between the aromatic protons, helping to assign their specific positions on the ring. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the methylene protons in the ¹H NMR spectrum would correlate with the signal for the methylene carbon in the ¹³C NMR spectrum. These 2D NMR techniques are invaluable for confirming the connectivity within the this compound molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of chemical structures.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular formula of a compound. By measuring the m/z value to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₂H₁₈N₂O), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the experimental mass of the protonated molecule, [M+H]⁺. A match between the experimental mass and the theoretical mass within a narrow tolerance provides strong evidence for the correct molecular formula.

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₂H₁₈N₂O | 206.14191 |

| [M+H]⁺ | C₁₂H₁₉N₂O⁺ | 207.14919 |

| [M+Na]⁺ | C₁₂H₁₈N₂ONa⁺ | 229.13113 |

| [M+K]⁺ | C₁₂H₁₈N₂OK⁺ | 245.10507 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

Analysis of the fragmentation pattern allows for the piecing together of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and the bonds adjacent to the nitrogen atoms.

Plausible Fragmentation Pathway:

Precursor Ion Selection: The protonated molecule at m/z 207.149 is selected.

Fragmentation: Collision with an inert gas would likely induce cleavage at the most labile bonds. A primary fragmentation would be the loss of the dimethylamino group (-N(CH₃)₂) or cleavage of the C-N bond between the acetamide group and the anilino moiety.

Product Ion Analysis: The resulting fragments provide structural confirmation. For instance, a fragment corresponding to the N,N-dimethylacetamide cation or the 2-methylaniline moiety would be expected.

| Predicted Fragment (m/z) | Plausible Structure / Neutral Loss |

|---|---|

| 149.0967 | Loss of dimethylamine, [C₁₀H₁₃O]⁺ |

| 107.0864 | 2-methylaniline fragment, [C₇H₉N]⁺ |

| 86.0757 | N,N-dimethylacetamide fragment, [C₅H₁₀NO]⁺ |

| 72.0808 | Dimethylaminoethylene fragment, [C₄H₁₀N]⁺ |

Chromatographic Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and purity assessment of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for a molecule like this compound.

In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. Purity is determined by integrating the peak area of the main compound and any impurities, often detected using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile impurities, residual solvents, or related volatile byproducts. The compound this compound has a moderate molecular weight and is expected to be sufficiently volatile and thermally stable for GC analysis.

A high-temperature, nonpolar or mid-polar capillary column would be used. The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through the column, where separation occurs based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

| Parameter | Typical Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Computational and Theoretical Investigations of N,n Dimethyl 2 2 Methylanilino Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the fundamental properties of molecules at the atomic level. These methods are used to determine the optimal three-dimensional arrangement of atoms and to explore the various shapes a molecule can adopt.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict the molecular and electronic properties of molecules. In the study of N,N-dimethyl-2-(2-methylanilino)acetamide, DFT is employed to determine its most stable geometric configuration, a process known as geometry optimization.

The process involves finding the arrangement of the atoms in the molecule that corresponds to the lowest energy state on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. A popular and effective functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| C-N (amine) | 1.45 Å | |

| N-C (methyl) | 1.46 Å | |

| Bond Angle | O=C-N | 122.0° |

| C-N-C (amide) | 118.0° | |

| C-N-C (amine) | 115.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecules.

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and to determine their relative stabilities. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

The conformational landscape is explored by systematically rotating key dihedral angles and performing geometry optimization for each resulting structure. The energies of the optimized conformers are then compared to identify the global minimum (the most stable conformer) and other low-energy local minima. These calculations help in understanding the dynamic behavior of the molecule in different environments. The study of the conformational landscape is vital for understanding how the molecule might interact with biological targets. nih.gov

Electronic Structure Analysis

The analysis of the electronic structure provides a deeper understanding of the chemical reactivity, stability, and intermolecular interactions of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. nih.gov It provides a detailed picture of the charge distribution and delocalization of electron density within the molecule. NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding or lone pair orbital with an adjacent empty antibonding orbital. For this compound, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pairs into the adjacent carbonyl group and the aromatic ring. This information is crucial for understanding the molecule's electronic stability and the nature of its chemical bonds. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. wuxiapptec.com

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These are usually located around hydrogen atoms attached to electronegative atoms. The MEP map of this compound would likely show a negative potential around the carbonyl oxygen and a positive potential around the N-H proton of the anilino group, providing insights into its interaction with other molecules. scispace.com

Spectroscopic Data Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their electronic and vibrational properties.

Computational Vibrational Frequencies and Intensities

Theoretical calculations, particularly those employing density functional theory (DFT), are widely used to predict the vibrational spectra (infrared and Raman) of molecules. For this compound, a DFT approach, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), would be employed to first optimize the molecular geometry to its lowest energy state. Following optimization, the calculation of harmonic vibrational frequencies would yield a set of predicted vibrational modes, each with a corresponding frequency and intensity.

These calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C=O stretch, N-H bend, C-N stretch) and the deformation of the aromatic ring. The predicted spectrum can be compared with an experimentally obtained FTIR or Raman spectrum to aid in the assignment of spectral bands to specific vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| N-H Stretch | 3400-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1650-1680 | Strong |

| N-H Bend (Amide II) | 1550-1600 | Medium |

Note: This table presents hypothetical data based on typical frequency ranges for the specified functional groups and is for illustrative purposes only. Actual computational results would provide specific values.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a molecule, providing valuable support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors.

For this compound, the optimized molecular geometry would be used as the input for a GIAO-DFT calculation. The resulting isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be directly compared to experimental NMR data, aiding in the assignment of each resonance to a specific nucleus within the molecule.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5-8.0 | 110-150 |

| N-H | 7.5-8.5 | N/A |

| Methylene (B1212753) (CH₂) | 3.0-4.0 | 40-60 |

| N-Methyl (N(CH₃)₂) | 2.5-3.5 | 30-40 |

| Aromatic Methyl (Ar-CH₃) | 2.0-2.5 | 15-25 |

Note: This table provides hypothetical chemical shift ranges for the different types of protons and carbons in the molecule. Precise computational predictions would yield specific values for each unique atom.

Molecular Docking and Dynamics Simulations (Hypothetical Interactions)

Beyond spectroscopic prediction, computational methods can be used to explore the potential interactions of this compound with biological macromolecules. These simulations are hypothetical but can provide valuable insights into the compound's potential biological activity and mechanism of action.

Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding modes.

In a hypothetical scenario, if a biological target for this compound were to be investigated, molecular docking simulations would be performed. This would involve preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms would then explore various possible binding poses of the ligand within the active site or a specified binding pocket of the protein. The output would be a set of binding poses ranked by a scoring function, which estimates the binding affinity. This information can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Conformational Changes Upon Interaction

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. While docking provides a static snapshot of the binding pose, MD simulations can track the movements of atoms over time, revealing the flexibility of both the ligand and the target and any conformational changes that occur upon binding.

Following a molecular docking study, the most promising ligand-protein complex could be subjected to MD simulations. These simulations would be run for a sufficient duration (nanoseconds to microseconds) to observe the stability of the binding pose and any induced conformational changes in the protein. Analysis of the MD trajectory could reveal how the binding of this compound might alter the protein's shape and dynamics, which could in turn affect its biological function. Such simulations are computationally intensive but offer a deeper understanding of the molecular recognition process.

Pharmacological and Biological Activities of N,n Dimethyl 2 2 Methylanilino Acetamide

In Vitro Biological Activity Profiling

Comprehensive searches of chemical and biological databases have yielded no specific studies detailing the in vitro biological activity of N,N-dimethyl-2-(2-methylanilino)acetamide.

Enzyme Inhibition or Activation Assays (e.g., protein kinases, glycosidases, SHP2 protein, dihydrofolate reductase, adenosine (B11128) kinase)

No published research was identified that investigates the effect of this compound on the activity of protein kinases, glycosidases, SHP2 protein, dihydrofolate reductase, adenosine kinase, or any other enzymes. While various acetamide (B32628) derivatives have been explored as enzyme inhibitors, there is no available data specific to this compound.

Receptor Binding Affinity Studies

There are no available scientific reports on the receptor binding affinity of this compound. Studies on its potential interaction with any known biological receptors have not been documented in the accessible literature.

Antimicrobial Screening (e.g., antibacterial, antifungal activities)

No studies were found that have screened this compound for antimicrobial properties. Although the broader class of acetamide compounds has been investigated for antibacterial and antifungal activities, the specific efficacy of this compound against any microbial strains remains undetermined.

Anti-proliferative Effects in Non-Human Cell Lines (e.g., murine embryonal carcinoma cells)

There is no documented evidence of this compound being tested for anti-proliferative effects on murine embryonal carcinoma cells or any other non-human cell lines.

In Vivo Biological Activity in Non-Human Models

No in vivo studies in any non-human models have been published for this compound. Consequently, there is no information regarding its biological effects, metabolism, or potential therapeutic efficacy in a whole-organism context.

Pharmacokinetic Characterization in Non-Human Organisms (excluding safety/toxicity profiles)

Similarly, the pharmacokinetic properties of this compound in non-human organisms have not been described in the available scientific literature. There is a lack of data concerning its absorption, distribution, metabolism, and excretion (ADME) in any animal model. Without such studies, it is not possible to characterize how the compound is processed by a living organism. Therefore, no pharmacokinetic data tables or related research findings can be presented.

Structure Activity Relationship Sar Studies of N,n Dimethyl 2 2 Methylanilino Acetamide Derivatives

Impact of Substitutions on Aniline (B41778) Moiety

The aniline ring is a critical component for the activity of many biologically active molecules. Modifications to this moiety can significantly influence potency, selectivity, and pharmacokinetic properties.

Alkyl Group Modifications

The presence and nature of alkyl groups on the aniline ring can modulate biological activity through steric and electronic effects. In the parent compound, the 2-methyl group (ortho-position) influences the conformation of the molecule by restricting the rotation around the aniline nitrogen-phenyl bond.

Steric Hindrance: Increasing the size of the alkyl group at the ortho-position (e.g., from methyl to ethyl or isopropyl) can lead to increased steric hindrance. This may either enhance or decrease activity depending on the target protein's binding pocket topology. Larger groups might create a better fit in a hydrophobic pocket or, conversely, prevent optimal binding due to steric clashes.

Multiple Alkylation: The introduction of additional alkyl groups on the aniline ring can further impact lipophilicity and steric profile. For instance, a dimethyl substitution (e.g., 2,6-dimethyl) would impose even greater conformational restriction.

Table 1: Hypothetical Impact of Aniline Alkyl Substitution on Biological Activity

| Derivative | Modification | Expected Impact on Activity | Rationale |

|---|---|---|---|

| 1 | 2-ethylaniline | Variable | Increased steric bulk and lipophilicity |

| 2 | 3-methylaniline | Likely decrease | Altered conformation and electronic effects |

| 3 | 4-methylaniline | Likely decrease | Altered conformation and electronic effects |

Halogenation Effects on Biological Potency

Halogen substitution is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can affect lipophilicity, electronic character, and metabolic stability.

Electronic Effects: Halogens are electron-withdrawing groups that can alter the pKa of the aniline nitrogen. This can influence the compound's ionization state at physiological pH and its ability to form hydrogen bonds.

Lipophilicity: The introduction of halogens (F, Cl, Br, I) generally increases the lipophilicity of the molecule, which can affect cell permeability and binding to hydrophobic pockets. The effect increases with the size of the halogen.

Binding Interactions: Halogen atoms can participate in specific interactions with biological targets, such as halogen bonding, which can significantly enhance binding affinity. The position of the halogen on the aniline ring is critical. For example, substitution at the para-position is a common strategy to explore potential interactions deep within a binding site. Research on other scaffolds has shown that halogen-containing derivatives can exhibit high biological activity. biointerfaceresearch.com

Table 2: Potential Effects of Aniline Halogenation on Potency

| Derivative | Modification | Potential Effect on Potency | Rationale |

|---|---|---|---|

| 5 | 4-chloro substitution | Potential increase | Increased lipophilicity, potential for halogen bonding |

| 6 | 4-fluoro substitution | Potential increase | Modest increase in lipophilicity, potential for H-bonding |

Modifications of the Acetamide (B32628) Linker

The acetamide linker connects the aniline moiety to the N,N-dimethylamino group and plays a crucial role in positioning these two key pharmacophoric elements correctly for interaction with a biological target.

Chain Length Variations

Altering the length of the linker can have a profound impact on biological activity by changing the distance and relative orientation of the terminal groups.

Shortening the Chain (e.g., formamide (B127407) linker): This would bring the aniline and N,N-dimethylamino groups closer together, which could be detrimental if the target receptor requires a specific distance between binding sites.

Lengthening the Chain (e.g., propanamide linker): Increasing the chain length provides more conformational flexibility. This might allow the molecule to adopt a more favorable binding conformation, or it could lead to a loss of potency due to an entropy penalty upon binding. Studies on other classes of compounds have shown that even a single methylene (B1212753) unit change can drastically alter activity.

Stereochemical Considerations

If a chiral center is introduced into the acetamide linker, for example, by adding a substituent on the alpha-carbon (the carbon between the carbonyl and the aniline nitrogen), the resulting enantiomers could exhibit different biological activities.

Enantioselectivity: It is common for biological targets, which are themselves chiral, to show preferential binding to one enantiomer over the other. One enantiomer may fit perfectly into the binding site, leading to a potent effect, while the other may bind weakly or not at all. Therefore, the stereochemistry of the linker can be a critical determinant of activity.

N,N-Dimethylamino Group Contributions

The N,N-dimethylamino group is a basic, ionizable group that often plays a vital role in the activity of neuroactive and other compounds.

Basicity and Ionization: At physiological pH, this tertiary amine group is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is frequently essential for forming a salt bridge (ionic interaction) with an acidic amino acid residue (e.g., aspartate or glutamate) in the target's binding site.

Hydrogen Bonding: The protonated amine can also act as a hydrogen bond donor.

Modifications:

Demethylation: Replacing the N,N-dimethyl groups with N-monomethyl (secondary amine) or an unsubstituted amino group (primary amine) would alter the basicity and steric bulk. Secondary and primary amines can also act as hydrogen bond donors, potentially introducing new interactions with the target.

Increasing Alkyl Size: Replacing the methyl groups with larger alkyl groups (e.g., N,N-diethyl) would increase steric bulk and lipophilicity. This could enhance binding in a large hydrophobic pocket but might also reduce or abolish activity if the binding site is sterically constrained.

Table 3: Predicted Impact of N,N-Dimethylamino Group Modification

| Derivative | Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 8 | N-monomethylamino | Variable | Altered basicity and steric profile, H-bond donor |

| 9 | N,N-diethylamino | Likely decrease | Increased steric hindrance may prevent binding |

Alterations to Alkyl Substituents

The alkyl groups in N,N-dimethyl-2-(2-methylanilino)acetamide are key determinants of its activity, influencing factors like lipophilicity, receptor binding, and metabolic stability.

Aromatic Ring Substituents: The methyl group at the ortho-position (position 2) of the anilino ring is a critical feature. Research on analogous local anesthetic compounds has consistently shown that the presence of one or two methyl groups at the ortho positions on the aromatic ring is beneficial for activity. nih.gov This is often attributed to steric hindrance, which protects the amide bond from hydrolysis by enzymes, thereby prolonging the compound's duration of action. Among various synthesized derivatives, the most favorable biological activity is often seen when the substituent on the aromatic ring is an ortho-methyl group. nih.gov

Terminal Amine Substituents: The N,N-dimethyl groups on the terminal acetamide moiety also play a significant role. The nature of these alkyl substituents affects the molecule's hydrophobicity and its pKa value, both of which are crucial for its ability to penetrate nerve membranes and interact with its target, such as voltage-gated sodium channels. youtube.com Studies on homologous series of related compounds, like lidocaine, have demonstrated that increasing the length of the n-alkyl groups attached to this terminal amine generally leads to an increase in potency. nih.gov However, this increase in chain length also raises lipophilicity, which can influence biodistribution and toxicity. nih.gov While tertiary amines (like the N,N-dimethyl configuration) are common in clinically useful agents, secondary amines have been noted to have longer activity, though they may be more irritating. youtube.com

Below is a data table illustrating the impact of alkyl substituent changes on the biological activity of representative amino-amide compounds.

| Compound Series | Aromatic Ring Substituent | Terminal Amine Substituent | General Effect on Potency |

| Lidocaine Homologs | 2-methyl | N,N-diethyl | Baseline |

| Lidocaine Homologs | 2-methyl | N-ethyl, N-propyl | Increased with alkyl chain length nih.gov |

| Lidocaine Homologs | 2-methyl | N,N-dipropyl | Increased with alkyl chain length nih.gov |

| General Amino-Amides | 2,6-dimethyl | N,N-diethyl | Generally higher than mono-methylated |

| General Amino-Amides | 4-methyl (para) | N,N-diethyl | Generally lower than ortho-methylated nih.gov |

Conformational Preferences and Bioactivity

The three-dimensional shape, or conformation, of this compound is fundamental to its ability to bind to its biological target. The molecule is flexible, with several rotatable bonds that allow it to adopt various spatial arrangements.

Computational and experimental studies on related amide-containing molecules indicate that they can exist in different stable conformations, often referred to as conformers. umich.edulookchem.com For this compound and its analogues, the bioactive conformation—the specific shape the molecule adopts when it binds to its receptor—is of great interest. It is hypothesized that only a subset of all possible conformations is active. The energy barriers between different conformations and the stability of each conformer influence the concentration of the bioactive form of the molecule available to interact with the receptor. researchgate.netchemrxiv.org

The ortho-methyl group on the anilino ring not only provides steric shielding for the amide bond but also influences the molecule's preferred conformation. It restricts the rotation around the phenyl-nitrogen bond, which can favor a conformation that is more amenable to receptor binding. The interplay between the electronic properties of the aromatic ring and the spatial arrangement of the terminal amine group is critical for achieving the optimal interaction with the target protein, leading to the desired biological effect.

| Compound | Key Torsional Angle | Conformational Feature | Implication for Bioactivity |

| This compound | Phenyl-N Bond | Rotation is restricted by the ortho-methyl group | Pre-organizes the molecule into a favorable conformation for receptor binding. |

| This compound | N-C(O) Bond | Exhibits typical amide resonance, leading to planarity | Ensures a specific spatial relationship between the aromatic ring and the amino group. |

| Lidocaine Analogues | C(O)-Cα Bond | Flexible, allowing various orientations of the terminal amine | Allows the hydrophilic amine to position itself correctly within the binding pocket. |

Metabolic Pathways of N,n Dimethyl 2 2 Methylanilino Acetamide

In Vitro Metabolic Stability and Metabolite Identification (using non-human liver fractions, e.g., microsomes, S9)

No studies were found that investigated the metabolic stability or identified metabolites of N,N-dimethyl-2-(2-methylanilino)acetamide using non-human liver fractions such as microsomes or S9 fractions.

Enzymatic Biotransformations (e.g., N-dealkylation, N-oxidation, ring hydroxylation via cytochrome P450)

There is no published research on the specific enzymatic biotransformations of this compound. Consequently, there is no data to confirm whether this compound undergoes metabolic processes such as N-dealkylation, N-oxidation, or aromatic ring hydroxylation, nor is there any information regarding the involvement of cytochrome P450 (CYP) enzymes in its metabolism.

Non-Enzymatic Degradation Pathways

Information regarding the potential for non-enzymatic degradation of this compound under physiological conditions is not available in the scientific literature.

In Vivo Metabolic Fate in Non-Human Models

No in vivo studies in non-human animal models have been published that describe the metabolic fate of this compound.

Excretion Profile Analysis

There is no available data from animal studies detailing the excretion profile of this compound. Research that would typically identify the primary routes of elimination (e.g., urine, feces) and the extent of excretion of the parent compound and its potential metabolites has not been conducted or published.

Tissue Distribution in Animal Models

No research has been published on the tissue distribution of this compound in animal models. Therefore, information regarding its potential accumulation in or clearance from specific organs and tissues is currently unknown.

Chemical Biology and Research Applications of N,n Dimethyl 2 2 Methylanilino Acetamide

Development as Chemical Probes for Biological Systems

There is no specific information available in the public domain or scientific literature detailing the development or use of N,N-dimethyl-2-(2-methylanilino)acetamide as a chemical probe for biological systems. Research on chemical probes often focuses on molecules with specific affinities for biological targets or unique fluorescent or reactive properties, none of which have been documented for this compound.

Role as Synthetic Intermediates in Advanced Organic Synthesis

While the molecular structure of this compound suggests its potential as a synthetic intermediate, specific examples of its application in advanced organic synthesis are not described in readily accessible scientific journals or patents. Its structural similarity to precursors for pharmaceuticals, such as local anesthetics, implies a potential role, but concrete, documented examples of its use to create more complex molecules are not available.

Application in Material Science Research (e.g., polymer additives, coordination chemistry)

No specific research has been found that describes the application of this compound in material science. There are no available studies on its use as a polymer additive or in the field of coordination chemistry. While related amide compounds can sometimes act as ligands for metal ions, there is no documented research on the coordination complexes of this compound or its effects as an additive in polymeric materials.

Future Research Directions

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic methodologies is a cornerstone of chemical research. While classical methods for amide bond formation are well-established, future research could focus on more sustainable and atom-economical routes to N,N-dimethyl-2-(2-methylanilino)acetamide.

Modern synthetic chemistry offers a variety of techniques that could be applied. For instance, catalytic C-N cross-coupling reactions have become powerful tools for the formation of aniline (B41778) derivatives. Future studies could explore the direct coupling of 2-methylaniline with a suitable N,N-dimethylacetamide precursor, potentially catalyzed by transition metals like palladium or copper. This could offer a more direct and efficient alternative to traditional multi-step sequences.

Another area of exploration is the use of flow chemistry. Continuous flow reactors can offer significant advantages over batch processes, including improved safety, better reaction control, and the potential for higher yields and purity. Developing a flow-based synthesis for this compound could be a significant step towards a more scalable and environmentally friendly manufacturing process.

Furthermore, biocatalysis presents a green and highly selective alternative. The use of enzymes, such as engineered ligases or transaminases, could enable the synthesis of the target molecule under mild reaction conditions, minimizing the use of harsh reagents and solvents.

| Potential Synthetic Strategy | Description | Potential Advantages |

| Transition Metal-Catalyzed Cross-Coupling | Direct C-N bond formation between 2-methylaniline and an N,N-dimethylacetamide synthon. | High efficiency, potential for fewer steps. |

| Flow Chemistry Synthesis | Continuous production using a flow reactor system. | Improved safety, scalability, and process control. |

| Biocatalysis | Use of enzymes to catalyze key bond-forming steps. | High selectivity, mild reaction conditions, environmentally friendly. |

| C-H Activation | Direct functionalization of a C-H bond on a precursor molecule. | Atom economy, reduced pre-functionalization steps. |

Advanced Biological Target Identification

Identifying the biological targets of a compound is a critical step in understanding its potential therapeutic applications and mechanism of action. For this compound, should initial screenings indicate any biological activity, a number of advanced techniques could be employed for target deconvolution.

Chemical proteomics approaches, such as affinity-based protein profiling (ABPP), could be utilized. This involves designing a probe molecule based on the structure of this compound that can be used to selectively label and identify its protein binding partners within a complex biological sample.

Genetic screening methods, including CRISPR-Cas9 based screens, offer another powerful approach. By systematically knocking out genes in a cell line, it is possible to identify which genes are essential for the observed biological effect of the compound, thereby pointing towards its molecular target or pathway.

Computational methods, such as inverse docking, can also play a role. In this approach, the structure of the compound is screened against a library of known protein structures to predict potential binding partners. While predictive, these methods can provide valuable starting points for experimental validation.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

ML models can be trained on large datasets of chemical structures and their associated properties to predict physicochemical characteristics such as solubility, lipophilicity, and metabolic stability. mdpi.com These predictions can help to prioritize experimental work and to design derivatives with improved properties.

Furthermore, AI can be used to predict potential biological activities and toxicity profiles. researchgate.net By analyzing the structural features of this compound and comparing them to molecules with known biological effects, it may be possible to generate hypotheses about its potential therapeutic applications or safety liabilities. researchgate.net

The development of predictive models for synthetic feasibility is another emerging application of AI. researchgate.net Such models could be used to identify the most promising and efficient synthetic routes to this compound and its analogues, saving significant time and resources in the laboratory.

| Predicted Property | AI/ML Application | Potential Impact |

| Physicochemical Properties | QSAR and QSPR modeling to predict solubility, logP, etc. | Guide formulation and drug delivery studies. |

| Biological Activity | Classification models to predict potential therapeutic targets. | Prioritize compounds for biological screening. |

| Toxicity | Models to predict potential adverse effects (e.g., hepatotoxicity, cardiotoxicity). | Early de-risking of drug candidates. researchgate.net |

| Synthetic Route Prediction | Retrosynthesis algorithms to propose novel and efficient synthetic pathways. | Accelerate chemical synthesis and library generation. |

Discovery of Unexplored Chemical Reactivity and Transformations

A thorough understanding of a molecule's chemical reactivity is essential for its development and application. The structure of this compound contains several functional groups—a tertiary amide, a secondary aniline, and a substituted aromatic ring—that could participate in a variety of chemical transformations.

Future research could focus on exploring the reactivity of the amide bond. While generally stable, amides can undergo a range of reactions, including reduction, hydrolysis, and conversion to other functional groups. Investigating these transformations for this compound could lead to the synthesis of novel derivatives with interesting properties.

The aniline nitrogen and the aromatic ring also offer opportunities for chemical modification. For example, electrophilic aromatic substitution reactions could be used to introduce additional functional groups onto the phenyl ring, allowing for a systematic exploration of structure-activity relationships. The reactivity of the N-aryl acetamide (B32628) core could be explored for nucleophilic substitution reactions, potentially leading to the formation of heterocyclic systems. researchgate.net

Furthermore, the development of novel catalytic methods could unlock new modes of reactivity. For instance, transition metal catalysis could enable the selective functionalization of specific C-H bonds within the molecule, providing a powerful tool for late-stage diversification. The use of N,N-dimethylacetamide as a reactant in various chemical transformations has been documented, and similar reactivity could be explored for this compound. nih.gov

Q & A

Q. How does the compound’s stability vary under physiological conditions?

- Conduct accelerated stability studies (pH 1–10, 25–40°C) with UV-Vis or NMR monitoring. Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) and model shelf-life using Arrhenius kinetics .

Q. What substituent modifications enhance target selectivity?

- Compare analogues (e.g., 2-pyridyl or cyclopentyl derivatives) via SAR studies. Focus on substituent electronegativity and steric effects using Hammett plots or molecular volume calculations .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.